molecular formula C18H11ClF3N5O3 B11427449 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-difluorophenyl)acetamide

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-difluorophenyl)acetamide

Cat. No.: B11427449
M. Wt: 437.8 g/mol
InChI Key: ORAYJEGSYGRIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3-CHLORO-4-FLUOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(2,5-DIFLUOROPHENYL)ACETAMIDE is a complex organic compound that features a pyrrolo[3,4-d][1,2,3]triazole core

Preparation Methods

The synthesis of 2-[5-(3-CHLORO-4-FLUOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(2,5-DIFLUOROPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the pyrrolo[3,4-d][1,2,3]triazole ring and subsequent functionalization. The synthetic route may include nitration, selective reduction, diazotisation, and chlorination . Industrial production methods would likely involve optimization of these steps to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, and sodium nitrite . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[5-(3-CHLORO-4-FLUOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]-N-(2,5-DIFLUOROPHENYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target molecules and altering their function. This can lead to changes in biological pathways, inhibition of specific enzymes, or other effects .

Properties

Molecular Formula

C18H11ClF3N5O3

Molecular Weight

437.8 g/mol

IUPAC Name

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,5-difluorophenyl)acetamide

InChI

InChI=1S/C18H11ClF3N5O3/c19-10-6-9(2-4-11(10)21)27-17(29)15-16(18(27)30)26(25-24-15)7-14(28)23-13-5-8(20)1-3-12(13)22/h1-6,15-16H,7H2,(H,23,28)

InChI Key

ORAYJEGSYGRIIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=CC(=C4)F)F)Cl)F

Origin of Product

United States

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